molecular formula C16H7F18O7Yb B13116603 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+)

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+)

Cat. No.: B13116603
M. Wt: 826.2 g/mol
InChI Key: IVKPCOMSQSAZBS-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is a complex compound that combines the properties of hexafluoropentane-2,4-dione, methanol, and ytterbium(3+). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione involves the reaction of hexafluoroacetylacetone with ytterbium(3+) ions in the presence of methanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired complex. The reaction can be represented as follows:

Yb3++3C5H2F6O2+CH3OHYb(C5H2F6O2)3CH3OH\text{Yb}^{3+} + 3 \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + \text{CH}_3\text{OH} \rightarrow \text{Yb(C}_5\text{H}_2\text{F}_6\text{O}_2)_3\cdot\text{CH}_3\text{OH} Yb3++3C5​H2​F6​O2​+CH3​OH→Yb(C5​H2​F6​O2​)3​⋅CH3​OH

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process includes purification steps such as recrystallization and distillation to remove impurities and obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions.

    Hydration: Converts to 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol upon hydration.

    Substitution: Reacts with nucleophiles to replace fluorine atoms.

Common Reagents and Conditions

    Chelation: Uses metal salts such as copper(II) chloride or nickel(II) nitrate.

    Hydration: Requires water or aqueous solutions.

    Substitution: Involves nucleophiles like amines or thiols under mild conditions.

Major Products

    Chelation: Metal-chelate complexes.

    Hydration: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry to form stable metal complexes.

    Biology: In studies involving metal ion interactions with biological molecules.

    Medicine: Potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through the formation of stable chelate complexes with metal ions. The hexafluoropentane-2,4-dione moiety acts as a bidentate ligand, coordinating with metal ions through its oxygen atoms. This coordination stabilizes the metal ion and enhances its reactivity in various chemical processes. The methanol molecule may also participate in hydrogen bonding and solvation, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,5,5,5-Hexafluoroacetylacetone
  • 1,1,1-Trifluoroacetylacetone
  • 2,2,6,6-Tetramethyl-3,5-heptanedione

Uniqueness

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is unique due to its ability to form highly stable complexes with metal ions, particularly with rare earth metals like ytterbium. This stability is attributed to the strong electron-withdrawing effects of the fluorine atoms, which enhance the ligand’s ability to coordinate with metal ions.

Properties

Molecular Formula

C16H7F18O7Yb

Molecular Weight

826.2 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;methanol;ytterbium(3+)

InChI

InChI=1S/3C5HF6O2.CH4O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;1-2;/h3*1H;2H,1H3;/q3*-1;;+3

InChI Key

IVKPCOMSQSAZBS-UHFFFAOYSA-N

Canonical SMILES

CO.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Yb+3]

Origin of Product

United States

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